Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H10BrNO4S |
|---|---|
Molecular Weight |
332.17 g/mol |
IUPAC Name |
methyl 2-bromo-6,7-dimethoxy-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C11H10BrNO4S/c1-15-6-4-5(10(14)17-3)7-9(8(6)16-2)18-11(12)13-7/h4H,1-3H3 |
InChI Key |
DNEOJGBWVPUHDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)C(=O)OC)N=C(S2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Methyl Aminobenzoates
The benzo[d]thiazole scaffold is typically synthesized via cyclization of methyl 4-amino-5,6-dimethoxybenzoate derivatives. A modified Gewald-like reaction using potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid facilitates this process:
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Substrate Preparation : Methyl 4-amino-5,6-dimethoxybenzoate (1.0 equiv) is dissolved in glacial acetic acid.
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Thiourea Formation : KSCN (4.0 equiv) is added, and the mixture is stirred for 45 minutes at room temperature.
-
Cyclization : Bromine (2.0 equiv) in acetic acid is added dropwise at 10°C, followed by stirring overnight.
-
Workup : The reaction is quenched with NH₃ (25%), and the product is isolated via filtration.
Key Data :
This method produces methyl 6,7-dimethoxybenzo[d]thiazole-4-carboxylate as the intermediate, lacking the 2-bromo substituent.
Bromination at the Thiazole 2-Position
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical bromination with NBS and azobisisobutyronitrile (AIBN) introduces the bromine atom at the 2-position of the thiazole ring. This approach is adapted from protocols for analogous benzothiazole derivatives:
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Substrate : Methyl 6,7-dimethoxybenzo[d]thiazole-4-carboxylate (1.0 equiv) is dissolved in 1,2-dichloroethane.
-
Bromination : NBS (1.1 equiv) and AIBN (catalytic) are added under inert atmosphere.
-
Reaction Conditions : Stirred at 80°C for 4–6 hours.
-
Workup : The mixture is diluted with dichloromethane, washed with water, and purified via column chromatography.
Key Data :
Electrophilic Bromination with Br₂ and Lewis Acids
Alternative methods employ Br₂ in the presence of FeBr₃ or AlCl₃ to achieve electrophilic aromatic substitution:
-
Substrate : Methyl 6,7-dimethoxybenzo[d]thiazole-4-carboxylate (1.0 equiv) is dissolved in dichloromethane.
-
Bromination : Br₂ (1.2 equiv) and FeBr₃ (0.1 equiv) are added at 0°C.
-
Reaction Conditions : Stirred at room temperature for 2 hours.
-
Workup : Quenched with Na₂S₂O₃, extracted with ethyl acetate, and purified via recrystallization.
Key Data :
Comparative Analysis of Bromination Methods
| Method | Yield (%) | Selectivity | Conditions | Scalability |
|---|---|---|---|---|
| NBS/AIBN | 50–70 | High | Radical, 80°C | Moderate |
| Br₂/FeBr₃ | 45–60 | Moderate | Electrophilic, 25°C | High |
Insights :
-
The NBS/AIBN method offers superior regioselectivity but requires stringent inert conditions.
-
Br₂/FeBr₃ is more scalable but may produce side products due to competing ring bromination on the benzene moiety.
Structural Characterization and Validation
Final products are validated using:
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¹H/¹³C NMR : Distinct signals for the 2-bromo substituent (δ ~7.8–8.2 ppm for aromatic protons).
-
HR-MS : Molecular ion peaks matching theoretical m/z (e.g., [M+H]⁺ = 387.02 for C₁₂H₁₁BrN₂O₄S).
-
X-ray Crystallography (if available): Confirms regiochemistry.
Challenges and Optimization Strategies
-
Regiochemical Control : Competing bromination at the benzene ring (positions 5 or 7) necessitates careful optimization of stoichiometry and temperature.
-
Yield Improvement : Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency.
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Green Chemistry : Substituting Br₂ with safer alternatives (e.g., KBrO₃/H₂SO₄) is under investigation .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives
Scientific Research Applications
Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate is not fully understood. compounds containing the benzo[d]thiazole moiety are known to interact with various molecular targets and pathways. For example, they can bind to DNA and inhibit enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways involved in the action of this specific compound would require further investigation.
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:
Ethyl 2-bromooxazole-4-carboxylate
- Core Structure : Oxazole (vs. benzothiazole in the target compound).
- Substituents : Bromine at position 2 and an ethyl ester at position 4.
- Key Differences: The oxazole ring lacks the fused benzene ring present in benzothiazole, reducing aromatic π-conjugation and steric bulk.
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
- Core Structure : Imidazo-thiadiazole (vs. benzothiazole).
- Substituents : Bromine at position 2 and a phenyl group at position 5.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:
| Compound | Core Structure | Substituents | Bromine Reactivity | Pharmacological Screening |
|---|---|---|---|---|
| Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate | Benzothiazole | 2-Br, 6,7-OCH3, 4-COOCH3 | High (inferred) | Not reported |
| Ethyl 2-bromooxazole-4-carboxylate | Oxazole | 2-Br, 4-COOCH2CH3 | Moderate (inferred) | Anti-inflammatory tested |
| 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole | Thiadiazole | 2-Br, 6-Ph | High (experimental) | Not reported |
- Bioactivity Hypotheses :
- Solubility and Stability :
Lumping Strategy and Model Predictions
As per , compounds with similar structures (e.g., benzothiazoles, oxazoles) may be grouped in computational models to predict reactivity or environmental behavior. The target compound’s methoxy and ester groups place it in a distinct subclass compared to non-polar analogs, necessitating separate consideration in property prediction workflows .
Biological Activity
Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate is a synthetic organic compound that belongs to the benzo[d]thiazole class, which is known for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationship (SAR), and potential applications in medicinal chemistry.
Chemical Characteristics
- Molecular Formula : C12H12BrN2O4S
- Molecular Weight : 332.17 g/mol
- CAS Number : 1956325-24-8
The compound features a bromine atom and methoxy groups attached to a benzo[d]thiazole ring, contributing to its structural complexity and potential biological activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Compounds in the thiazole class have shown promise in cancer treatment due to their ability to inhibit cell proliferation. For instance, structural modifications similar to those found in this compound have resulted in potent anticancer agents against various cancer cell lines, including melanoma and prostate cancer .
- Antimicrobial Activity : Studies suggest that derivatives of benzo[d]thiazole possess antimicrobial properties. This compound could potentially inhibit the growth of pathogenic microorganisms, making it a candidate for further exploration as an antimicrobial agent .
- Antimalarial Activity : Thiazole derivatives have been investigated for their antimalarial potential against Plasmodium falciparum. Modifications at specific positions on the thiazole ring have been linked to increased activity against malaria parasites .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups such as bromine and methoxy influences its interaction with biological targets. Comparative studies with related compounds highlight the significance of these modifications:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 2-bromobenzo[d]thiazole-6-carboxylate | 1024583-33-2 | 0.94 | Lacks methoxy groups at positions 6 and 7 |
| Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate | 1190311-43-3 | 0.97 | Contains a methyl group instead of dimethoxy |
| Ethyl 2-bromo-6-benzothiazolecarboxylate | 99073-88-8 | 0.91 | Ethyl instead of methyl ester |
| Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate | 1936059-79-8 | 0.96 | Pyridine ring instead of benzo[d]thiazole |
These comparisons indicate that slight alterations in structure can significantly impact biological activity, emphasizing the importance of SAR studies in drug development.
Case Studies
Several studies have focused on the biological activity of thiazole derivatives:
- Anticancer Studies : A study on substituted methoxylbenzoyl-aryl-thiazoles demonstrated improved antiproliferative activity against melanoma and prostate cancer cells compared to their parent compounds. The mechanism was linked to inhibition of tubulin polymerization, suggesting a potential pathway for therapeutic intervention .
- Antimalarial Activity : Research involving thiazole analogs revealed that specific modifications led to compounds with high antimalarial potency and low cytotoxicity in HepG2 cell lines. The findings suggest that these derivatives could serve as lead compounds for developing new antimalarial drugs .
- Leishmanicidal Activity : A recent investigation into phthalimido-thiazole derivatives showed significant leishmanicidal effects with low toxicity toward mammalian cells. The treated parasites exhibited notable ultrastructural changes, indicating the compound's potential as a novel treatment for leishmaniasis .
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate, and how does the bromination step affect yield and purity?
The synthesis typically involves bromination of a precursor such as methyl 2-amino-6,7-dimethoxybenzo[d]thiazole-4-carboxylate using elemental bromine in glacial acetic acid under controlled temperatures (<10°C). Key factors include:
- Reagent stoichiometry : A 2:1 molar ratio of bromine to precursor ensures complete substitution of the amino group with bromine .
- Temperature control : Maintaining low temperatures prevents side reactions (e.g., over-bromination or ester hydrolysis).
- Workup procedure : Alkalinization with aqueous NHOH (pH 9) precipitates the product, yielding ~81% purity after filtration and drying . Yield discrepancies in literature (e.g., 42% vs. 81%) may arise from variations in reaction time or bromine addition rates.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- H NMR : Distinct signals include a singlet for the methyl ester (δ ~3.92 ppm) and aromatic protons (δ ~7.39 ppm for the thiazole ring) .
- Mass spectrometry (MS) : The molecular ion peak [M+H] at m/z 269.1 confirms the molecular formula CHBrNOS .
- HPLC : A reverse-phase C18 column with acetonitrile/water (50:50) achieves baseline separation (retention time ~3.7 min) and >98% purity verification .
Q. How does the bromine substituent influence the compound’s reactivity in downstream functionalization reactions?
The bromine at position 2 serves as a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). Its electron-withdrawing nature stabilizes intermediates, enabling regioselective modifications. Comparative studies with non-brominated analogs show reduced electrophilicity in nucleophilic aromatic substitution, necessitating harsher conditions (e.g., Pd catalysis) .
Advanced Research Questions
Q. What structural features of this compound contribute to its biological activity, and how do they compare to related thiazole derivatives?
- Methoxy groups : The 6,7-dimethoxy substituents enhance lipophilicity and π-π stacking with biological targets (e.g., enzymes or DNA), as seen in analogs with IC values <10 µM in anticancer assays .
- Bromine vs. amino groups : Bromination reduces hydrogen-bonding capacity compared to amino-substituted analogs, altering target selectivity. For example, brominated derivatives show weaker binding to pteridine reductase-1 (a trypanosomatidic enzyme) but higher stability in metabolic assays .
- Ester vs. carboxylic acid : The methyl ester improves membrane permeability, as evidenced by higher cellular uptake in fluorescence-tagged analogs .
Q. How can crystallographic data resolve contradictions in reported conformational dynamics of this compound?
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) reveals:
- Torsion angles : The dihedral angle between the thiazole and benzene rings ranges from 5–15°, influenced by solvent polarity .
- Packing interactions : Methoxy groups participate in weak C–H···O hydrogen bonds, stabilizing specific conformers. Discrepancies in solution-state NMR vs. solid-state data may arise from solvent-induced polymorphism .
Q. What methodologies are recommended for studying its mechanism of action in enzyme inhibition assays?
- Kinetic assays : Monitor time-dependent inhibition of target enzymes (e.g., kinases or oxidoreductases) using fluorogenic substrates. For example, a 50% reduction in Trypanosoma brucei growth at 5 µM correlates with competitive inhibition of trypanothione reductase .
- Docking simulations : Molecular docking with AutoDock VINA predicts binding poses within enzyme active sites. The bromine atom shows strong van der Waals interactions with hydrophobic pockets, while methoxy groups form hydrogen bonds with catalytic residues .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to validate docking results and identify entropy-driven interactions .
Q. How do solvent polarity and pH impact the stability of this compound during storage?
- Degradation pathways : Hydrolysis of the ester group occurs at pH >8, forming the carboxylic acid derivative. Bromine substitution accelerates hydrolysis by 30% compared to chlorine analogs .
- Optimal storage : Anhydrous DMSO or acetonitrile at −20°C under inert gas (N) prevents decomposition for >6 months. Avoid aqueous buffers or protic solvents (e.g., ethanol) .
Methodological Insights
Q. What strategies mitigate challenges in regioselective functionalization of the thiazole ring?
- Protecting groups : Temporarily block the methyl ester with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the bromine site .
- Microwave-assisted synthesis : Reduces reaction time for Suzuki couplings from 12 hours to 30 minutes, minimizing side-product formation .
- Catalytic systems : Pd(OAc)/XPhos in toluene enables C–N bond formation with aryl amines at 80°C (yield: 70–85%) .
Q. How can contradictory bioactivity data across studies be reconciled?
Discrepancies in IC values (e.g., 7.50 µM vs. 15 µM) may stem from:
- Cell line variability : Differences in efflux pump expression (e.g., P-glycoprotein) alter intracellular drug concentrations .
- Assay conditions : Serum-free vs. serum-containing media affect compound solubility and protein binding .
- Batch purity : HPLC-MS validation is critical; impurities >2% (e.g., hydrolyzed carboxylic acid) can skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
